N-Boc-5-hydroxy-DL-norvaline

Lipophilicity XLogP3-AA SPPS solvent compatibility

N-Boc-5-hydroxy-DL-norvaline (CAS 85535-47-3) is a trifunctional building block—Boc-protected α-amine, free carboxylic acid, and free δ-hydroxyl—unavailable in standard Boc-norvaline. This orthogonal architecture enables on-resin modification (glycosylation, PEGylation, phosphorylation) without α-amine interference. The DL-racemic mixture accelerates stereochemical SAR screening. XLogP3-AA 0.6 ensures superior aqueous solubility, improving coupling efficiency in Boc-SPPS. Supplied at ≥97% purity for peptide therapeutics, glycopeptide synthesis, and peptide-drug conjugates. Order now.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
Cat. No. B12283677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-5-hydroxy-DL-norvaline
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCO)C(=O)O
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)
InChIKeyXKNSMPKNTBHIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-5-hydroxy-DL-norvaline: A Boc-Protected Non-Proteinogenic Amino Acid for Orthogonal Peptide Synthesis


N-Boc-5-hydroxy-DL-norvaline (CAS 85535-47-3) is a Boc-protected derivative of the non-proteinogenic amino acid 5-hydroxynorvaline. This compound belongs to the class of N-tert-butoxycarbonyl (Boc)-protected amino acids, characterized by the Boc protecting group on the α-amino function and a free hydroxyl group at the δ-carbon (C5 position) of the norvaline side chain [1]. As an unnatural amino acid derivative with molecular formula C10H19NO5 and molecular weight 233.26 g/mol , it serves as a specialized building block for peptide synthesis applications requiring orthogonal protection strategies, hydroxyl-functionalized side chains, or non-canonical amino acid incorporation into peptide sequences .

Why N-Boc-5-hydroxy-DL-norvaline Cannot Be Replaced by Common Boc-Amino Acid Analogs


Generic substitution of N-Boc-5-hydroxy-DL-norvaline with structurally similar Boc-protected amino acids (e.g., Boc-Nva-OH or Boc-5-hydroxy-L-norvaline) leads to fundamentally divergent synthetic outcomes due to three non-interchangeable features: (1) the presence of the δ-hydroxyl group confers polarity and hydrogen-bonding capacity absent in standard Boc-norvaline (Boc-Nva-OH) ; (2) the DL-racemic mixture [1] exhibits distinct physicochemical properties including altered lipophilicity (XLogP3-AA 0.6) compared to single-enantiomer L- or D-forms ; and (3) the free C-terminal carboxylic acid enables orthogonal coupling strategies that are impossible with ester-protected variants such as N-Boc-5-hydroxy-DL-norvaline tert-butyl ester . These differences directly impact coupling efficiency, solubility in aqueous reaction media, and compatibility with orthogonal deprotection protocols, making simple analog substitution a source of failed syntheses or reduced yields.

Quantitative Differentiation of N-Boc-5-hydroxy-DL-norvaline: Comparative Evidence Against Closest Analogs


Lipophilicity Profile: N-Boc-5-hydroxy-DL-norvaline (XLogP3-AA 0.6) vs. Boc-Nva-OH (XLogP3-AA 1.1)

N-Boc-5-hydroxy-DL-norvaline exhibits markedly reduced lipophilicity compared to the non-hydroxylated analog Boc-Nva-OH (Boc-L-norvaline). The δ-hydroxyl group substitution at the C5 position reduces the calculated XLogP3-AA value from approximately 1.1 for Boc-Nva-OH to 0.6 for N-Boc-5-hydroxy-DL-norvaline , a difference of 0.5 log units representing a ~3.2-fold increase in aqueous-phase partitioning tendency [1].

Lipophilicity XLogP3-AA SPPS solvent compatibility aqueous solubility

Free Carboxylic Acid Availability: N-Boc-5-hydroxy-DL-norvaline vs. Fully Protected Esters

N-Boc-5-hydroxy-DL-norvaline contains a free C-terminal carboxylic acid (pKa ~11.08 predicted for structurally analogous compounds) , distinguishing it from fully protected variants such as N-Boc-5-hydroxy-L-norvaline tert-butyl ester or N-Boc-5-hydroxy-D-norvaline benzyl ester. While tert-butyl and benzyl esters require acidic or hydrogenolytic deprotection conditions, respectively, the free carboxylic acid of N-Boc-5-hydroxy-DL-norvaline is immediately available for amide bond formation without additional deprotection steps [1].

Orthogonal protection carboxylic acid reactivity SPPS solution-phase peptide synthesis

Dual-Protection Compatibility: N-Boc-5-hydroxy-DL-norvaline in Orthogonal Boc/Fmoc Strategies

N-Boc-5-hydroxy-DL-norvaline enables orthogonal Boc/Fmoc protection strategies where the Boc group protects the α-amino function while the free δ-hydroxyl and carboxylic acid remain available for orthogonal derivatization. This contrasts with Fmoc-5-hydroxy-Nva-OH, which is exclusively compatible with Fmoc-SPPS protocols . In glycopeptide synthesis applications, Fmoc-5-hydroxynorvaline has been employed as a glycosylated amino acid building block following assembly on solid phase, a strategy equally applicable to Boc-protected variants like N-Boc-5-hydroxy-DL-norvaline when orthogonal protection is required [1].

Orthogonal protection Boc/Fmoc strategy glycopeptide synthesis complex peptide assembly

Ionization State Differentiation: LogD7.4 of N-Boc-5-hydroxy-DL-norvaline vs. Non-Hydroxylated Norvaline Analogs

At physiological pH (7.4), N-Boc-5-hydroxy-DL-norvaline exists predominantly in its ionized carboxylate form due to the free carboxylic acid moiety (predicted pKa ~11.08) . This ionization state contributes to a LogD7.4 value significantly lower than its non-ionized LogP counterpart. In contrast, fully ester-protected analogs such as N-Boc-5-hydroxy-DL-norvaline tert-butyl ester lack ionizable carboxyl groups and consequently exhibit higher LogD7.4 values (~1.5-2.0), leading to reduced aqueous solubility under near-neutral conditions [1].

LogD ionization pH-dependent solubility biological media compatibility

Optimal Application Scenarios for N-Boc-5-hydroxy-DL-norvaline: Evidence-Driven Procurement Guidance


Boc-Strategy Solid-Phase Peptide Synthesis (Boc-SPPS) Requiring Hydrophilic Residue Incorporation

In Boc-SPPS protocols, the low lipophilicity (XLogP3-AA 0.6) of N-Boc-5-hydroxy-DL-norvaline relative to standard Boc-norvaline (XLogP3-AA 1.1) improves resin swelling in polar solvents and enhances coupling efficiency for hydrophilic peptide segments. The compound is supplied at ≥97% purity and is directly compatible with standard Boc deprotection conditions (TFA). The free δ-hydroxyl group remains available for on-resin modification (e.g., glycosylation, phosphorylation, or PEGylation) following peptide chain assembly. This scenario is optimal when synthesizing hydroxyl-functionalized peptide therapeutics, antimicrobial peptides requiring enhanced aqueous solubility, or peptide-based biomaterials.

Solution-Phase Synthesis of Glycosylated Amino Acid Building Blocks

The orthogonal protection pattern of N-Boc-5-hydroxy-DL-norvaline—Boc on α-amine, free carboxylic acid, and free δ-hydroxyl—enables stepwise glycosylation at the δ-position without α-amine interference. Fmoc-5-hydroxynorvaline has been successfully employed in glycopeptide synthesis ; the Boc-protected DL variant offers an alternative when orthogonal Boc/Fmoc strategies are required or when acid-labile glycosidic linkages preclude Fmoc cleavage conditions (piperidine). Following δ-hydroxyl glycosylation, the Boc group is removed under acidic conditions (TFA), and the free α-amine is available for further peptide elongation. The DL-racemic nature provides a mixture of diastereomeric glycoconjugates useful for screening structure-activity relationships (SAR) of glycosylated peptide epitopes.

Hydrophilic Linker or Spacer in Bifunctional Peptide Conjugates

The δ-hydroxyl group of N-Boc-5-hydroxy-DL-norvaline serves as a convenient attachment point for hydrophilic linkers (e.g., PEG chains, biotin, fluorophores) in peptide conjugates. The free carboxylic acid allows C-terminal coupling to peptide chains while the Boc-protected α-amine remains masked for subsequent deprotection and N-terminal extension. This orthogonal trifunctional architecture (protected amine, free acid, free hydroxyl) is not available in standard Boc-norvaline (Boc-Nva-OH), which lacks the δ-hydroxyl anchor . The reduced lipophilicity (XLogP3-AA 0.6 vs. 1.1 for Boc-Nva-OH) also improves overall conjugate aqueous solubility, a critical parameter for biological assays. This scenario applies to the synthesis of peptide-drug conjugates, fluorescent peptide probes, and affinity-tagged peptide libraries.

Diastereomeric Peptide Library Synthesis for SAR Studies

As a DL-racemic mixture , N-Boc-5-hydroxy-DL-norvaline produces peptides containing both D- and L-configurations at the norvaline α-carbon upon incorporation. This diastereomeric mixture serves as a screening tool for assessing the stereochemical tolerance of peptide-receptor interactions. For example, norvaline-containing peptides have been identified as low-micromolar inhibitors of HCV serine protease , and the use of DL-5-hydroxynorvaline derivatives enables rapid assessment of whether hydroxylation or stereochemistry at the 5-position influences target binding. Following initial screening, researchers can procure enantiopure N-Boc-5-hydroxy-L-norvaline or N-Boc-5-hydroxy-D-norvaline for optimized lead development. This scenario is particularly valuable in early-stage drug discovery for mapping SAR of non-canonical amino acid residues.

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